Bis(trimethylsilyl)chloromethane (CAS 5926-35-2) is a highly sterically hindered, silicon-stabilized alkyl chloride that serves as a premier C1 building block and bulky ligand precursor in advanced organometallic and synthetic chemistry. Presenting as a colorless liquid with a boiling point of 57–60 °C at 15 mmHg and a density of 0.892 g/mL, it is widely procured to generate the bis(trimethylsilyl)methyl carbanion (often abbreviated as the 'Dis' or CH(TMS)2 group). This ligand is uniquely valued for its immense steric bulk and the absence of beta-hydrogens, making it a critical reagent for the kinetic stabilization of low-coordinate, low-valent metal centers and highly reactive main group species. Additionally, it is a highly effective precursor for stereoselective Peterson olefinations and regiocontrolled C-H functionalization workflows, offering distinct reactivity profiles that cannot be achieved with standard alkyl halides.
Generic substitution of bis(trimethylsilyl)chloromethane with standard alkyl halides, or even its mono-silylated analog (trimethylsilyl)chloromethane, fundamentally fails in both organometallic stabilization and regioselective synthesis. Standard alkyl and mono-silyl ligands lack the requisite steric shielding to prevent the rapid polymerization or decomposition of highly reactive, low-oxidation-state metal centers (such as Ge(II) or silylenes) [1]. Furthermore, in advanced catalytic workflows such as ruthenium-catalyzed C(sp2)–H silylmethylation, the mono-silylated reagent strictly directs functionalization to the ortho position, whereas the bis-silylated compound is strictly required to achieve meta-selective reactivity [2]. Conversely, substituting with the even bulkier tris(trimethylsilyl)chloromethane often introduces excessive steric hindrance, preventing efficient Grignard formation or metalation altogether, making the bis-silylated compound the precise optimal balance for these procurement needs.
In ruthenium-catalyzed C(sp2)–H functionalization of arenes, the choice of silylmethylating reagent strictly dictates the regioselectivity of the reaction. Utilizing bis(trimethylsilyl)chloromethane under optimized conditions (100 °C, iPrOH–H2O) exclusively drives meta-selective silylmethylation. In direct contrast, the mono-silylated comparator, (bromomethyl)trimethylsilane, yields exclusively ortho-selective functionalization [1].
| Evidence Dimension | Regioselectivity in Ru-catalyzed C-H silylmethylation |
| Target Compound Data | Bis(trimethylsilyl)chloromethane -> Meta-selective functionalization |
| Comparator Or Baseline | (Bromomethyl)trimethylsilane -> Ortho-selective functionalization |
| Quantified Difference | Complete regiochemical switch from ortho to meta substitution |
| Conditions | RuAqua catalyst, 100 °C, iPrOH–H2O (3:2) solvent system |
Allows synthetic chemists to precisely control the installation site of masked benzylic anion equivalents in late-stage pharmaceutical synthesis.
The bis(trimethylsilyl)methyl ligand, derived directly from bis(trimethylsilyl)chloromethane, provides critical kinetic stabilization for low-coordinate main group elements. When applied to germanium(II) synthesis, the bulky bis(trimethylsilyl)methyl group enables the isolation of stable, monomeric base-stabilized germylenes and corresponding germanethiones. Without this specific degree of steric bulk, less hindered comparators like methyl or unsubstituted cyclopentadienyl ligands fail to prevent rapid oligomerization or polymerization of the highly reactive Ge(II) centers [1].
| Evidence Dimension | Complex stability and aggregation state |
| Target Compound Data | Bis(trimethylsilyl)methyl ligand -> Yields stable, isolable monomeric Ge(II) complexes |
| Comparator Or Baseline | Standard alkyl/cyclopentadienyl ligands -> Result in rapid polymerization/decomposition |
| Quantified Difference | Transition from transient polymeric species to crystallographically characterizable monomers |
| Conditions | Synthesis of base-stabilized germylenes at -78 °C to room temperature |
Essential for researchers procuring precursors to isolate, study, and utilize highly reactive low-valent main group catalysts.
Bis(trimethylsilyl)chloromethane efficiently forms a stable Grignard reagent (bis(trimethylsilyl)methylmagnesium chloride) that undergoes rapid Kumada cross-coupling with alkenyl bromides. In the presence of a Pd(PPh3)4 catalyst, this coupling proceeds at 40 °C to deliver bis(trimethylsilyl) allyl species in excellent yields with complete retention of the starting olefin geometry. More sterically encumbered analogs, such as tris(trimethylsilyl) derivatives, struggle to form active Grignard reagents or couple efficiently under these mild conditions[1].
| Evidence Dimension | Cross-coupling efficiency and geometric retention |
| Target Compound Data | Bis(trimethylsilyl)methylmagnesium chloride -> High yield coupling with complete E/Z retention |
| Comparator Or Baseline | Tris(trimethylsilyl) analogs -> Poor Grignard formation and restricted coupling reactivity |
| Quantified Difference | Enables reliable multigram-scale (e.g., 10 g) synthesis of bulky allyl species |
| Conditions | Pd(PPh3)4 catalyst, 40 °C, 14-20 hours |
Provides a scalable, highly reliable pathway for procuring and synthesizing bulky allylsilane building blocks for materials science.
The geminal bis-silyl structure of bis(trimethylsilyl)chloromethane makes it an exceptional pro-nucleophile for Peterson-type olefinations. Following metalation or integration into complex substrates, the bis(trimethylsilyl)methyl group reacts with imines to yield corresponding alkenes with outstanding stereocontrol. In benchmark studies, this olefination pathway delivered the target E-alkenes in high yields (74-78%) and with near-perfect diastereoselectivity (>99:1 E/Z ratio), significantly outperforming less sterically demanding alpha-silyl carbanions [1].
| Evidence Dimension | Diastereoselectivity (E/Z ratio) in olefination |
| Target Compound Data | Bis(trimethylsilyl)methyl-derived carbanion -> >99:1 E/Z selectivity |
| Comparator Or Baseline | Standard mono-silyl carbanions -> Lower and more variable E/Z stereocontrol |
| Quantified Difference | Achieves >99:1 E/Z diastereoselectivity |
| Conditions | Peterson-type olefination with imine electrophiles |
Guarantees the high stereochemical purity required when synthesizing complex functionalized vinylsilanes or pharmaceutical intermediates.
Bis(trimethylsilyl)chloromethane is the reagent of choice for installing meta-silylmethyl synthetic handles on arenes via ruthenium catalysis. These handles act as masked benzylic anions, enabling downstream transformations such as direct olefination, formylation, or formal meta-methylation in the synthesis of complex pharmaceuticals like losmapimod [1].
In advanced organometallic workflows, the compound is procured to generate the bis(trimethylsilyl)methyl anion. This immensely bulky ligand is critical for stabilizing low-oxidation-state and low-coordinate metal centers—such as Th(III), Ge(II), and highly reactive silylenes—preventing unwanted polymerization and allowing for the isolation of active monomeric catalysts [2].
The compound is utilized to prepare bis(trimethylsilyl)methylmagnesium chloride, a Grignard reagent that efficiently undergoes Pd-catalyzed Kumada cross-coupling with alkenyl bromides. This pathway is ideal for the scalable, stereoretentive synthesis of bis(trimethylsilyl) allyl species used as specialized monomers in polymer chemistry[3].
As a versatile C1 building block, bis(trimethylsilyl)chloromethane is used to generate alpha-silyl carbanions that drive Peterson olefinations. It is highly recommended for procurement when workflows demand the conversion of carbonyls or imines into alkenes and vinylsilanes with exceptional (>99:1) E-diastereoselectivity [1].
Flammable;Irritant